4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene

Description

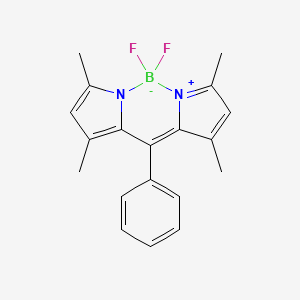

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene (hereafter referred to by its full systematic name) is a boron-dipyrromethene (BODIPY) derivative characterized by a rigid, planar indacene core. The compound features four methyl groups at positions 1, 3, 5, and 7, a phenyl group at position 8, and two fluorine atoms at the boron center. This structure confers high photostability, strong fluorescence quantum yields (~0.8–0.9 in non-polar solvents), and tunable absorption/emission profiles (typically 500–520 nm excitation and 510–540 nm emission) . Its synthesis often involves condensation of pyrrole derivatives with BF₃·OEt₂, followed by functionalization at the 8-position .

Properties

IUPAC Name |

2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BF2N2/c1-12-10-14(3)23-18(12)17(16-8-6-5-7-9-16)19-13(2)11-15(4)24(19)20(23,21)22/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNRXPJMRSOECW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=CC=C4)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194235-40-0 | |

| Record name | 194235-40-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, also known as BODIPY dyeBodipy dyes are generally used as fluorescent probes in biological systems due to their high absorption coefficient and quantum yield.

Mode of Action

BODIPY dyes interact with their targets by binding to specific molecules or structures within cells, thereby enabling the visualization of these targets under a fluorescence microscope

Biochemical Pathways

Bodipy dyes are generally used to study various biochemical pathways due to their ability to bind to specific molecules or structures within cells.

Pharmacokinetics

The pharmacokinetic properties of bodipy dyes can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are used.

Result of Action

Bodipy dyes are generally used to visualize specific molecules or structures within cells, thereby providing valuable information about the cellular processes in which these targets are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorescence properties of BODIPY dyes can be affected by factors such as pH, temperature, and the presence of other molecules. .

Biochemical Analysis

Biochemical Properties

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene has high absorption coefficient and quantum yield with photonic properties. It is used as an acceptor molecule that facilitates the formation of fluorescent probes.

Cellular Effects

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene can be used to image cellular plasma membranes. It is rapidly bound to microbial cells at short incubation periods.

Molecular Mechanism

The molecular mechanism of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene involves its high absorption coefficient and quantum yield with photonic properties. It acts as an acceptor molecule that facilitates the formation of fluorescent probes.

Temporal Effects in Laboratory Settings

It is recommended to store it in a freezer (-5°C to -30°C) and protect it from light.

Biological Activity

4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, is a synthetic compound notable for its unique photophysical properties and biological applications. This compound has garnered attention due to its potential in fluorescence imaging, biosensing, and as a fluorescent probe in various biochemical assays. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C19H19BF2N2 |

| Molecular Weight | 324.18 g/mol |

| CAS Number | 194235-40-0 |

| Purity | 98% |

| Melting Point | 174-179 °C |

| Absorption Wavelength | λ ex 326 nm; λ em 515 nm |

Structural Characteristics

The structure of 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene features a boron-dipyrromethene core that contributes to its strong fluorescence. The compound exhibits high absorption coefficients and quantum yields, making it an excellent candidate for use in fluorescence-based applications .

Fluorescent Properties

The compound's fluorescence properties have been extensively studied. It is known for its high quantum yield and stability under various conditions. These characteristics make it suitable for applications such as:

- Cell Imaging : Used as a fluorescent marker in live cell imaging due to its low cytotoxicity.

- Biosensing : Acts as a probe for detecting specific biomolecules.

Case Studies and Applications

- Fluorescent Probes for Biomolecules :

- Photodynamic Therapy (PDT) :

- Intracellular Imaging :

Toxicity and Safety

While BODIPY dyes are generally considered safe for biological applications, there are some safety concerns associated with their use:

- Irritation Potential : The compound can cause skin and eye irritation upon contact.

- Respiratory Effects : Inhalation may lead to respiratory irritation; hence proper handling and safety measures are recommended during laboratory use .

Summary of Key Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Wu et al. (2005) | Photophysical Properties | High quantum yield and stability under light |

| Trieflinger et al. (2005) | Cellular Imaging | Effective in tracking cellular dynamics |

| Dost et al. (2006) | Biosensing Applications | Selective detection of biomolecules |

The mechanism by which 4,4-Difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene interacts with biological systems primarily involves:

- Fluorescence Resonance Energy Transfer (FRET) : This mechanism is utilized in biosensing applications where energy transfer occurs between the dye and the target biomolecule.

- Reactive Oxygen Species Generation : In photodynamic therapy applications, the compound generates reactive oxygen species upon excitation with light, leading to cytotoxic effects on targeted cells.

Scientific Research Applications

Fluorescent Imaging

BODIPY dyes are widely utilized in biological imaging due to their high fluorescence quantum yield and photostability. They serve as excellent fluorescent markers in various biological applications:

- Cell Imaging : BODIPY dyes can be conjugated with biomolecules to visualize cellular processes. For example, a study demonstrated the use of BODIPY for tracking cellular uptake and localization in live cells, providing insights into cellular dynamics and drug delivery mechanisms .

- In Vivo Imaging : The compound's properties allow for non-invasive imaging techniques in living organisms. Its low toxicity and high brightness make it suitable for applications in animal models to study disease progression or therapeutic efficacy .

Photodynamic Therapy (PDT)

Photodynamic therapy employs light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation, leading to cell death in targeted tissues:

- Cancer Treatment : BODIPY compounds have been investigated as photosensitizers in PDT for cancer treatment. Research has shown that when activated by specific wavelengths of light, BODIPY can induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues .

Organic Electronics

BODIPY dyes are also significant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs):

- OLEDs : The unique electronic properties of BODIPY make it an ideal candidate for use in OLEDs due to its ability to emit light efficiently. Studies have highlighted its potential to enhance device performance by improving color purity and brightness .

- OPVs : In organic photovoltaics, BODIPY derivatives have been explored as electron acceptors in bulk heterojunction solar cells. Their favorable energy levels contribute to improved charge separation and overall device efficiency .

Data Table: Applications Overview

Case Studies

- Case Study on Cellular Imaging :

- Case Study on Cancer PDT :

- Case Study on OLED Development :

Chemical Reactions Analysis

Regioselective Halogenation Reactions

This BODIPY core undergoes regioselective halogenation at the 2,6-positions under controlled conditions. Key findings include:

-

Dibromination : Treatment with bromine sources yields 2,6-dibromo derivatives. For example, reaction with bromine in dichloromethane produces 2,6-dibromo-4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene (CAS: 870992-10-2 analog) with 95% purity .

-

Diiodination : Iodination under similar conditions produces 2,6-diiodo-4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene with distinct spectral shifts .

| Halogen | Reaction Conditions | Product Molecular Weight | Key Spectral Features |

|---|---|---|---|

| Br | Bromine in CHCl | 482 g/mol | δ 2.61 (CH), δ 7.52 (ArH) |

| I | Iodine in CHCl | 576 g/mol | δ 2.65 (CH), δ 7.53 (ArH) |

Nucleophilic Aromatic Substitution (SNAr)

The halogenated derivatives participate in SNAr reactions for functionalization:

-

Amination : Reaction with piperidine derivatives replaces halogens at 2,6-positions. For example:

-

Cyanide Displacement : Using trimethylsilyl cyanide and Lewis acids (e.g., SnCl), cyanide groups replace halogens, yielding 2,6-dicyano-BODIPY derivatives .

Polymerization via Suzuki Coupling

Halogenated derivatives serve as monomers for conjugated polymers:

-

Reaction Protocol : 2,6-Dibromo-BODIPY reacts with 1,4-phenylenebisboronic acid under Pd(PPh) catalysis (THF/HO, reflux).

Photophysical Modifications

Functionalization alters optical properties significantly:

| Modification | Absorption (nm) | Emission (nm) | Quantum Yield () |

|---|---|---|---|

| Parent BODIPY | 505 | 515 | 0.89 |

| 2,6-Dibromo | 518 | 528 | 0.75 |

| 2,6-Di-piperidine | 535 | 550 | 0.45 |

5.

Comparison with Similar Compounds

Comparison with Structurally Similar BODIPY Derivatives

Substituent Variations at the 8-Position

a) 8-(4-(2,2-Dicyanovinyl)phenyl) Derivative

- Structure: Shares the same core but replaces the phenyl group with a 4-(2,2-dicyanovinyl)phenyl substituent.

- Properties : Exhibits red-shifted absorption/emission (Δλ ≈ 20–30 nm) due to extended π-conjugation. Used in fluorogenic reactions for chromene synthesis .

- Applications: Organocatalytic sensing and bioimaging .

b) 8-(5-Bromopentyl) Derivative

- Structure : Features a bromopentyl chain at the 8-position.

- Properties: Reduced solubility in polar solvents; used for covalent conjugation via nucleophilic substitution.

- Applications : Precursor for bioconjugation in drug delivery systems .

c) 8-(4-Carboxyphenyl) Derivative

Methyl Group Variations

a) 4,4-Difluoro-1,3,5,7,8-Pentamethyl Derivative (BODIPY 493/503)

- Structure : Additional methyl group at position 6.

- Properties : Increased lipophilicity; emission at 493/503 nm. Fluorescence intensity correlates with lipid droplet accumulation in adipocytes .

- Applications : Staining neutral lipids in 3T3-L1 adipocytes and monitoring metabolic disorders .

b) 8-(4-Hydroxyphenyl) Derivative

Functional Group Additions for Sensing

a) 8-(3,4-Diaminophenyl) Derivative (DAMBO-PH)

- Structure: Diaminophenyl group at position 8.

- Properties: Selective fluorescence quenching by nitric oxide (NO); linear detection range 8.0×10⁻¹⁰–8.0×10⁻⁷ M (R² = 0.9989) .

- Applications: High-throughput NO detection in biological samples .

b) Diiodinated Derivative (2I-BODIPY)

Comparative Data Table

Research Findings and Trends

- Structural Flexibility: The 8-position is a critical site for tuning solubility, photophysics, and reactivity. Electron-withdrawing groups (e.g., dicyanovinyl) red-shift emission, while alkyl chains (e.g., bromopentyl) enhance hydrophobicity .

- Biological Compatibility : Derivatives with polar groups (e.g., carboxylate) exhibit improved biocompatibility for cellular imaging .

- Therapeutic Potential: Heavy atom-substituted BODIPYs (e.g., 2I-BODIPY) show promise in photodynamic therapy due to high singlet oxygen yields .

Q & A

Q. What is the optimized synthetic route for 4,4-difluoro-1,3,5,7-tetramethyl-8-phenyl-4-bora-3a,4a-diaza-s-indacene, and how can purity be ensured?

The compound is typically synthesized via a condensation reaction between a substituted aldehyde (e.g., 4-cyanobenzaldehyde) and 2,4-dimethylpyrrole, followed by oxidation and boron trifluoride complexation. Key steps include:

- Reaction Conditions : Use of CH₂Cl₂ as solvent, trifluoroacetic acid (TFA) as a catalyst, and BF₃·OEt₂ for boron chelation under nitrogen atmosphere .

- Purification : Column chromatography with CH₂Cl₂/hexane (1:1) and recrystallization from CH₂Cl₂/hexane mixtures yield high-purity crystals (>95%) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using X-ray diffraction (XRD) and NMR spectroscopy .

Q. How is the crystal structure of this compound resolved, and what structural features influence its photophysical properties?

Single-crystal XRD reveals a planar BODIPY core with a monoclinic (P2₁/c) or orthorhombic (P2₁) lattice, depending on substituents. Key structural parameters include:

- Bond Lengths : Delocalized π-system (C–C: 1.38–1.42 Å; C–N: 1.34–1.37 Å) interrupted at B–N bonds (1.54–1.57 Å), limiting full conjugation .

- Substituent Effects : Methyl groups at C-1/C-7 induce orthogonality (dihedral angle ~89.8°) between the BODIPY core and aryl substituents, reducing electronic coupling .

- Crystallographic Data : Unit cell parameters (e.g., a = 7.6498 Å, b = 11.3715 Å, c = 21.555 Å, β = 92.008°) are critical for modeling optical properties .

Q. What are the fundamental photophysical properties of this compound, and how are they characterized?

- Absorption/Emission : Sharp bands in the visible range (λₐbₛ ~500–550 nm; λₑₘ ~515–600 nm) with high molar absorptivity (ε > 80,000 M⁻¹cm⁻¹) .

- Quantum Yield : Fluorescence quantum yields (ΦF) range from 0.06 to 0.25, influenced by substituent electronic effects and aggregation .

- Methods : UV-vis spectroscopy, fluorescence lifetime measurements (2.6–4.3 ns), and time-dependent density functional theory (TD-DFT) validate experimental data .

Advanced Research Questions

Q. How do substituents (e.g., phenyl, cyanophenyl) modulate the compound’s optical properties and applications?

- Electron-Withdrawing Groups (EWGs) : Cyano substituents red-shift absorption/emission via extended conjugation but may reduce ΦF due to intramolecular charge transfer (ICT) .

- Steric Effects : Bulky substituents (e.g., 2-thienyl) disrupt π-stacking, enhancing solubility and fluorescence in polar solvents .

- Case Study : Bromination at the BODIPY core (e.g., 2,5-dibromo-3-thienyl) red-shifts λₐbₛ by 20–30 nm, enabling tunable photosensitizer design .

Q. What strategies address low fluorescence quantum yields in bioimaging applications?

- Structural Modification : Introduce electron-donating groups (e.g., -OCH₃) at the meso-position to suppress ICT and enhance ΦF .

- Aggregation Control : Use hydrophilic counterions (e.g., sulfonate) or encapsulation in nanoparticles to prevent self-quenching .

- Validation : Compare ΦF in solvents of varying polarity (e.g., toluene vs. DMSO) and correlate with TD-DFT simulations .

Q. How does the compound interact with biomolecules or nanomaterials in photodynamic therapy (PDT)?

- Mechanism : As a photosensitizer, it generates singlet oxygen (¹O₂) via energy transfer upon irradiation. Covalent conjugation to C₆₀ enhances ¹O₂ yield by 40% due to electron transfer .

- Characterization : Electron paramagnetic resonance (EPR) with 2,2,6,6-tetramethylpiperidine (TEMP) quantifies ¹O₂ generation .

- Challenges : Optimize water solubility (e.g., PEGylation) and target specificity (e.g., antibody conjugation) for in vivo applications .

Q. How can conflicting data on substituent effects (e.g., ΦF vs. solvent polarity) be reconciled?

- Systematic Analysis : Compare substituent electronic parameters (Hammett σ⁺) with experimental ΦF and radiative/non-radiative decay rates .

- Case Example : 3-Thienyl substituents show higher ΦF (0.25) than 2-thienyl analogs (0.19) due to reduced steric hindrance and improved conjugation .

- Controlled Studies : Use isostructural analogs (e.g., O, S, Se chalcogens) to isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.